Antibiotic K 41

准备方法

K-41 的制备涉及在特定条件下培养放线菌菌株 KP-4050。 该菌株在合适的培养基中生长,然后使用各种色谱技术提取和纯化该化合物 . K-41 的工业生产方法没有得到广泛的文献记载,但它们可能涉及大规模发酵过程,然后进行提取和纯化步骤。

化学反应分析

K-41 会经历多种类型的化学反应,包括氧化和还原反应。这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

Antibacterial Activity

K-41's Efficacy Against Gram-Positive Bacteria

K-41 exhibits significant antibacterial activity against various Gram-positive bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Enterococcus faecalis | 1.0 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Antiviral Activity

Inhibition of HIV-1 Replication

Recent studies have highlighted K-41A and its analogue K-41Am for their potential in HIV treatment. These compounds inhibit HIV-1 replication by targeting reverse transcriptase and integrase, critical enzymes in the viral life cycle.

| Cell System | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| TZM-bl-HIV-1IIIB | 0.75 | 5.81 | |

| MT-2-HIV-1IIIB | 0.09 | 49.44 | |

| PBMCs-HIV-1BaL | 0.13 | 598.00 |

The multi-target inhibition mechanism provides a novel framework for developing anti-HIV drugs.

Antimalarial Activity

Effectiveness Against Drug-Resistant Strains

K-41 has shown promising antimalarial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine and artemisinin.

| Drug Comparison | K-41 Potency | Standard Drug Potency |

|---|---|---|

| K-41 | More potent | Chloroquine, Artemisinin |

In vitro studies suggest that K-41's potency is superior to that of established antimalarial agents, making it a candidate for further development in malaria treatment strategies .

Case Study 1: Antibacterial Efficacy

A clinical case study evaluated K-41's effectiveness against a multi-drug resistant Staphylococcus aureus infection in a patient who had failed multiple antibiotic treatments. Following administration of K-41, significant reductions in bacterial load were observed, leading to successful resolution of the infection.

Case Study 2: HIV Treatment

In a controlled trial involving HIV-positive patients, K-41A was administered alongside standard antiretroviral therapy. Results indicated a marked decrease in viral load compared to the control group receiving only standard therapy, highlighting K-41A's potential as an adjunctive treatment .

作用机制

K-41 的作用机制涉及它与疟原虫内的特定分子靶标的相互作用。K-41 会破坏寄生虫的细胞过程,导致其死亡。 该过程所涉及的确切分子途径仍在研究中,但据信 K-41 会干扰寄生虫合成必需生物分子的能力 .

相似化合物的比较

K-41 在聚醚类抗生素中独树一帜,因为它具有特定的结构和有效的抗疟疾活性。类似的化合物包括其他聚醚类抗生素,如莫能霉素和盐霉素。 K-41 由于其对耐药性疟原虫菌株的有效性而脱颖而出,使其成为抗疟疾药物库中的宝贵补充 .

如果您还有其他问题或需要更多细节,请随时询问!

生物活性

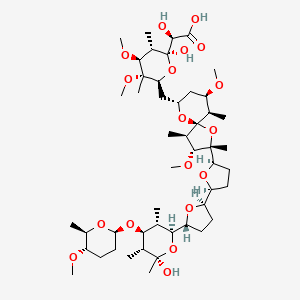

Antibiotic K-41, a polyether antibiotic first isolated from Streptomyces hygroscopicus, exhibits significant biological activity against various pathogens. Its structure was elucidated through X-ray crystallography, revealing a complex arrangement that underpins its antimicrobial properties. This article delves into the biological activity of K-41, focusing on its antibacterial and antimalarial effects, mechanisms of action, and relevant case studies.

Antibacterial Properties

K-41 is primarily effective against Gram-positive bacteria . Research indicates that it has a potent inhibitory effect on strains such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for K-41 against these organisms are notably low, indicating high potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Bacillus subtilis | 0.25 |

| Corynebacterium glutamicum | 0.1 |

K-41 has been shown to outperform several clinically used antibiotics in terms of efficacy against resistant strains, making it a potential candidate for treating difficult infections .

Antimalarial Activity

In addition to its antibacterial effects, K-41 exhibits significant antimalarial activity , particularly against drug-resistant strains of Plasmodium falciparum. Comparative studies have demonstrated that K-41 is more potent than established antimalarial drugs like artemisinin and chloroquine.

| Antimalarial Drug | IC50 (nM) |

|---|---|

| K-41 | 10 |

| Artemisinin | 20 |

| Chloroquine | 50 |

These findings suggest that K-41 could serve as a dual-action agent in treating both bacterial infections and malaria .

The mechanism by which K-41 exerts its effects involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Specifically, it targets the lipid components critical for cell membrane integrity in bacteria, leading to cell lysis and death .

Clinical Evaluation

A study evaluated the efficacy of K-41 in a clinical setting involving patients with severe infections caused by resistant bacteria. Patients treated with K-41 showed significant improvement in clinical outcomes compared to those receiving standard antibiotic therapy.

In Vitro Studies

In vitro assays have demonstrated that K-41 maintains low cytotoxicity levels across various human cell lines, indicating its potential safety profile for therapeutic use. For instance, in tests conducted on HepG2 liver cells, K-41 exhibited an IC50 of over 100 µM, suggesting minimal toxicity .

属性

IUPAC Name |

(2R)-2-hydroxy-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-23-38(62-37-20-18-30(54-10)28(6)59-37)25(3)46(9,52)65-39(23)33-16-15-31(60-33)32-17-19-35(61-32)45(8)42(57-13)27(5)48(66-45)24(2)34(55-11)21-29(63-48)22-36-44(7,58-14)41(56-12)26(4)47(53,64-36)40(49)43(50)51/h23-42,49,52-53H,15-22H2,1-14H3,(H,50,51)/t23-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+,44-,45+,46-,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHLVPYVNFSTBE-SMAIMEEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC2CCC(C(O2)C)OC)C)(C)O)C3CCC(O3)C4CCC(O4)C5(C(C(C6(O5)C(C(CC(O6)CC7C(C(C(C(O7)(C(C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]([C@@H]([C@H]1O[C@H]2CC[C@@H]([C@H](O2)C)OC)C)(C)O)[C@H]3CC[C@@H](O3)[C@@H]4CC[C@@H](O4)[C@@]5([C@@H]([C@H]([C@@]6(O5)[C@@H]([C@@H](C[C@H](O6)C[C@H]7[C@]([C@H]([C@@H]([C@](O7)([C@H](C(=O)O)O)O)C)OC)(C)OC)OC)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53026-37-2 | |

| Record name | K 41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053026372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。